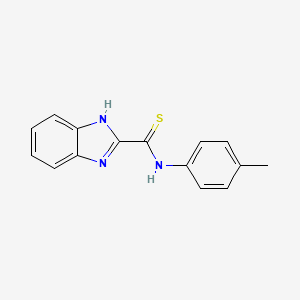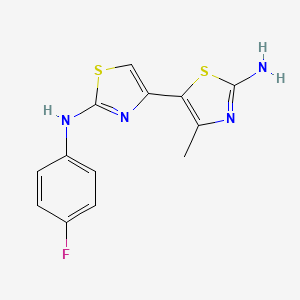
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MBZ is a benzimidazole derivative that has been studied for its potential use as an anti-cancer agent due to its ability to inhibit tubulin polymerization. It has also been investigated for its anti-inflammatory and anti-viral properties. MBZ has a molecular formula of C15H12N2S and a molecular weight of 260.33 g/mol.
作用機序
MBZ binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. Microtubules are involved in cell division, cell motility, and intracellular transport. By disrupting microtubule formation, MBZ inhibits cell division and induces cell death.
Biochemical and Physiological Effects:
MBZ has been shown to have anti-inflammatory and anti-viral properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the replication of the dengue virus. MBZ has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis by degrading damaged organelles and proteins.
実験室実験の利点と制限
MBZ is a potent inhibitor of tubulin polymerization and has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. However, MBZ is a highly toxic compound and requires careful handling and disposal. In addition, the synthesis of MBZ is a multi-step process that requires specialized equipment and expertise. The high cost of MBZ synthesis and its toxicity limit its use in laboratory experiments.
将来の方向性
MBZ has potential applications in cancer treatment, anti-inflammatory therapy, and anti-viral therapy. Future research could focus on developing more efficient and cost-effective synthesis methods for MBZ, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment. Additionally, the development of less toxic analogs of MBZ could expand its use in laboratory experiments and clinical trials.
In conclusion, MBZ is a chemical compound with potential applications in scientific research. Its ability to inhibit tubulin polymerization makes it a promising candidate for cancer treatment, anti-inflammatory therapy, and anti-viral therapy. However, its toxicity and high cost limit its use in laboratory experiments. Future research could focus on developing more efficient synthesis methods, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment.
合成法
The synthesis of MBZ involves the reaction of 4-methyl aniline with carbon disulfide to form N-(4-methylphenyl)carbamodithioic acid. This intermediate is then reacted with o-phenylenediamine to form MBZ. The synthesis of MBZ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.
科学的研究の応用
MBZ has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. MBZ works by binding to tubulin and preventing its polymerization, which disrupts the formation of microtubules, a critical component of the cytoskeleton in cells. This disruption leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
特性
IUPAC Name |
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)16-15(19)14-17-12-4-2-3-5-13(12)18-14/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSJGSOJBEPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)
![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)

![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)


![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)

![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)


![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)